N-[3-(2-hydroxyethyl)phenyl]acetamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[3-(2-hydroxyethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-3-9(7-10)5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLXXOUXFCXVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 2 Hydroxyethyl Phenyl Acetamide
Precursor Synthesis and Starting Materials for N-[3-(2-hydroxyethyl)phenyl]acetamide
The synthesis of this precursor itself can be approached through various standard organic chemistry transformations, often involving the reduction of a corresponding nitro or ketone functional group on the aromatic ring.
Core Amidation Reactions in the Synthesis of this compound
The central reaction in forming this compound is the N-acylation of the primary amine group of 3-(1-Hydroxyethyl)aniline. This transformation is typically accomplished using an acetylating agent. The most common and effective agents for this purpose are acetic anhydride (B1165640) or acetyl chloride.
When acetic anhydride is used, the amino group of the precursor attacks one of the carbonyl carbons of the anhydride. libretexts.org This nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and releases a molecule of acetic acid as a byproduct. libretexts.org Similarly, when acetyl chloride is the acylating agent, the reaction proceeds via nucleophilic acyl substitution, yielding the desired amide and hydrogen chloride. fishersci.co.uk
The general reaction can be summarized as:
3-(1-Hydroxyethyl)aniline + Acetic Anhydride → this compound + Acetic Acid
3-(1-Hydroxyethyl)aniline + Acetyl Chloride → this compound + Hydrogen Chloride
These reactions are fundamental in amide synthesis and are widely employed due to their efficiency and high yields.
Introduction and Modification of the Hydroxyethyl (B10761427) Moiety
As the primary precursor, 3-(1-Hydroxyethyl)aniline, already contains the necessary hydroxyethyl group, a separate step for its introduction is typically unnecessary. The synthesis focuses on the chemoselective acylation of the amino group without affecting the hydroxyl group.
However, in alternative synthetic strategies where the starting material might be an aminophenyl compound without the hydroxyethyl side chain, its introduction would require additional steps. These could involve reactions like Friedel-Crafts acylation followed by reduction, or ethylene (B1197577) oxide ring-opening, though these routes are more complex than starting with the pre-functionalized precursor. The stability of the hydroxyl group during the amidation step is a key consideration, and under standard acylation conditions, it generally remains intact.
Catalytic Systems and Reaction Conditions for this compound Synthesis
The efficiency and selectivity of the amidation reaction are highly dependent on the chosen reaction conditions. Factors such as solvent, temperature, and the presence of catalysts play a crucial role in maximizing the yield and purity of this compound.
The choice of solvent is critical for facilitating the reaction between the amine precursor and the acetylating agent. Aprotic solvents are generally preferred for these types of acylations. fishersci.co.uk
Common Solvents for N-Acylation:
| Solvent | Type | Rationale for Use |
|---|---|---|
| Dichloromethane (DCM) | Aprotic | Good solubility for reactants, easy to remove post-reaction. fishersci.co.uk |
| Tetrahydrofuran (THF) | Aprotic | Effective solvent for many organic reactions, suitable for moderate temperatures. fishersci.co.ukacs.org |
| Ethyl Acetate | Aprotic | A less toxic alternative to chlorinated solvents, good for extractions. fishersci.co.ukgoogle.com |
| Acetonitrile (B52724) | Aprotic, Polar | Can serve as both solvent and, in some cases, an acetyl source. researchgate.netnih.gov |
| Dimethylformamide (DMF) | Aprotic, Polar | High boiling point, useful for reactions requiring elevated temperatures. fishersci.co.ukderpharmachemica.com |
Optimization often involves screening several solvents to find the best balance between reactant solubility, reaction rate, and ease of product isolation. For instance, while DMF can be excellent for dissolving reactants, its high boiling point can complicate purification. fishersci.co.uk In many standard procedures, DCM or THF are favored for reactions conducted at or near room temperature. fishersci.co.uk
Temperature control is essential for managing the reaction rate and minimizing side reactions. N-acylation reactions with reactive agents like acetyl chloride or acetic anhydride are often exothermic.
Initial Stages : Reactions are frequently initiated at a reduced temperature, such as 0 °C (ice bath), to control the initial exothermic release of heat upon adding the acetylating agent. fishersci.co.uksemanticscholar.org
Reaction Progression : After the initial addition, the reaction is often allowed to warm to room temperature (approximately 20-25 °C) and stirred for several hours to ensure completion. fishersci.co.uksemanticscholar.org
Elevated Temperatures : In cases with less reactive substrates or acylating agents, heating may be necessary. Temperatures can range from refluxing in a lower-boiling solvent like THF to higher temperatures (80-160 °C) in solvents like DMF or in solvent-free conditions, although this is less common for this specific transformation. fishersci.co.ukacs.orggoogle.com
The reaction is typically carried out at atmospheric pressure, as pressure modifications are not generally required to drive this type of amidation to completion.
While the reaction can proceed without a catalyst, the addition of a basic catalyst is common practice to enhance the reaction rate and neutralize acidic byproducts.
Tertiary Amines and Pyridine (B92270) Derivatives : Bases such as triethylamine (B128534) (TEA) or pyridine are frequently used to scavenge the acid (HCl or acetic acid) produced during the reaction, which drives the equilibrium towards the product. fishersci.co.uk 4-(Dimethylamino)pyridine (DMAP) is a particularly effective nucleophilic catalyst that can dramatically accelerate acylation reactions, often used in catalytic amounts alongside a stoichiometric base like triethylamine. semanticscholar.orgdatapdf.comcommonorganicchemistry.com DMAP functions by forming a highly reactive acetylpyridinium intermediate. datapdf.comuni-muenchen.de
Inorganic Bases : In some protocols, inorganic bases like potassium carbonate (K2CO3) can be employed, often in conjunction with a phase-transfer catalyst if the reaction system is biphasic. derpharmachemica.com
Phase Transfer Catalysts (PTC) : In heterogeneous reaction mixtures (e.g., a solid inorganic base in an organic solvent), a PTC such as tetrabutylammonium (B224687) bromide (TBAB) can facilitate the transfer of the base into the organic phase, thereby accelerating the reaction. derpharmachemica.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(3-aminophenyl)ethanol |
| 3-(1-Hydroxyethyl)aniline |
| Acetic Acid |
| Acetic Anhydride |
| Acetyl Chloride |
| Acetonitrile |
| Dichloromethane (DCM) |
| Dimethylformamide (DMF) |
| Ethyl Acetate |
| Hydrogen Chloride |
| Potassium Carbonate (K2CO3) |
| Pyridine |
| Tetrabutylammonium Bromide (TBAB) |
| Tetrahydrofuran (THF) |
| Triethylamine (TEA) |
Multi-step Synthetic Approaches to this compound and Analogues
The synthesis of this compound is typically achieved through a multi-step process, commencing from readily available precursors. A common and logical synthetic route involves the preparation of a key intermediate, 3-(2-hydroxyethyl)aniline, followed by a selective acylation step.
Reduction of the Nitro Group : The aromatic nitro group of 2-(3-nitrophenyl)ethanol (B3023286) is reduced to a primary amine, yielding 3-(2-hydroxyethyl)aniline. Catalytic hydrogenation is a frequently employed method for this transformation. Reagents such as hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel are effective for reducing aromatic nitro groups to anilines. commonorganicchemistry.com Alternative methods include the use of metals like iron, zinc, or tin in acidic media. acs.orgwikipedia.org The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. acs.org
N-Acetylation : The resulting 3-(2-hydroxyethyl)aniline is then acetylated at the amino group. This reaction is typically performed using an acetylating agent such as acetic anhydride or acetyl chloride. mdpi.comias.ac.in The reaction is generally carried out in a suitable solvent, and a base may be used to neutralize the acidic byproduct (e.g., acetic acid or HCl). The inherent higher nucleophilicity of the amino group compared to the hydroxyl group allows for selective N-acetylation. acs.orgquora.com
A summary of this common synthetic pathway is detailed in the table below.
| Step | Reaction | Starting Material | Key Reagents | Product | Purpose |
|---|---|---|---|---|---|
| 1 | Nitro Group Reduction | 2-(3-nitrophenyl)ethanol | H₂, Pd/C (or other reducing agents like Fe/HCl) | 3-(2-hydroxyethyl)aniline | To convert the nitro group into a primary amine, creating the site for subsequent acetylation. |
| 2 | N-Acetylation | 3-(2-hydroxyethyl)aniline | Acetic Anhydride or Acetyl Chloride | This compound | To introduce the acetamide (B32628) functional group via selective acylation of the amine. ias.ac.in |
Yield Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing the yield and ensuring the scalability of the synthesis are critical considerations for transitioning a laboratory procedure to larger-scale production. This involves a systematic evaluation of various reaction parameters for each step.
For the nitro group reduction , optimization strategies include:
Catalyst Selection and Loading : The choice between catalysts like Pd/C, Raney nickel, or platinum-based catalysts can significantly impact reaction rate and selectivity. wikipedia.org Raney nickel, for instance, is sometimes preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com The catalyst loading is another parameter that must be optimized to balance reaction time and cost.
Reaction Conditions : Temperature and hydrogen pressure are crucial variables in catalytic hydrogenation. almacgroup.com Higher pressures can increase reaction rates but may also lead to over-reduction of other functional groups if not carefully controlled. Solvents can also influence the reaction; common choices include ethanol, methanol, or ethyl acetate.
Scalability : When scaling up hydrogenation, safety is a primary concern due to the use of flammable hydrogen gas and potentially pyrophoric catalysts. nih.gov Mass transfer limitations can also become significant, affecting reaction efficiency. almacgroup.com Continuous-flow hydrogenation in packed-bed reactors offers a safer and more scalable alternative to traditional batch processing by minimizing the volume of hydrogen used at any given time and improving heat and mass transfer. almacgroup.com For non-hydrogenation methods, the scalability can be challenging; for instance, reductions using ammonium (B1175870) sulfide (B99878) have shown yield drops at larger scales due to batch-to-batch variability of the reagent. acs.org
For the N-acetylation step , optimization and scalability depend on:
Acylating Agent and Stoichiometry : Both acetic anhydride and acetyl chloride are effective, but their reactivity and byproducts differ. mdpi.com Using a slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to side reactions and purification challenges. acs.org
Solvent and Temperature : The choice of solvent can affect reaction rates and the solubility of reactants and products. acs.org Temperature control is important to manage the exothermic nature of the reaction and prevent side reactions, such as O-acetylation. mdpi.com
Workup and Purification : On a larger scale, purification methods like column chromatography are often undesirable. The ideal process allows for the product to be isolated by precipitation and filtration, followed by recrystallization. nih.gov This requires careful selection of solvents to ensure high purity and recovery of the final product.
The following table summarizes key factors for process optimization and scaling.
| Parameter | Nitro Reduction Step | N-Acetylation Step | Impact on Yield and Scalability |
|---|---|---|---|
| Catalyst/Reagent | Choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and loading. commonorganicchemistry.comwikipedia.org | Choice of acetylating agent (e.g., Ac₂O, AcCl) and base. mdpi.com | Affects reaction rate, selectivity, cost, and safety profile. |
| Temperature | Typically room temperature to moderate heat (e.g., 25-80°C). acs.org | Often performed at low temperatures (e.g., 0°C) and allowed to warm to room temperature. ias.ac.in | Controls reaction rate and minimizes side product formation. Crucial for managing exotherms on a large scale. |
| Pressure | Atmospheric to high pressure (e.g., 50 psi) for hydrogenation. almacgroup.com | Typically atmospheric pressure. | Higher pressure increases hydrogenation rate but adds equipment cost and safety considerations. |
| Solvent | Alcohols (MeOH, EtOH), Ethyl Acetate. acs.org | Aprotic solvents (DCM, THF) or aqueous systems. acs.orgmdpi.com | Influences solubility, reaction rate, and ease of product isolation. |
| Process Technology | Batch vs. Continuous-flow hydrogenation. almacgroup.com | Batch processing is common. | Continuous-flow can enhance safety, efficiency, and scalability of hydrogenation reactions. almacgroup.com |
Chemo- and Regioselectivity in Synthetic Routes to this compound
Regioselectivity is a critical consideration in the synthesis of the substituted aromatic ring. The target compound has a meta (1,3) substitution pattern between the acetamide and the hydroxyethyl groups. Achieving this specific arrangement requires careful planning of the synthetic route, particularly during electrophilic aromatic substitution reactions.
A direct nitration of 2-phenylethanol (B73330) would be problematic as the ethyl group is an ortho-, para-director, leading to a mixture of isomers. A more controlled approach involves starting with a precursor that already contains a meta-directing group. For instance, the nitration of acetophenone, where the acetyl group is a strong deactivating and meta-directing group, reliably yields 3-nitroacetophenone. muni.cz This nitro compound can then be converted through subsequent reduction steps (of both the ketone and the nitro group) to the desired 3-(2-hydroxyethyl)aniline intermediate. This strategy ensures that the key functional groups are positioned correctly on the aromatic ring. nih.gov
Chemoselectivity becomes paramount during the final acetylation step. The intermediate, 3-(2-hydroxyethyl)aniline, possesses two different nucleophilic sites: the aromatic amino group (-NH₂) and the primary hydroxyl group (-OH).
N-Acetylation vs. O-Acetylation : Under neutral or mildly basic conditions, the amino group is significantly more nucleophilic than the hydroxyl group. quora.com Consequently, it reacts preferentially with the electrophilic acetylating agent (e.g., acetic anhydride) to form the desired N-acetylated product (an amide). acs.org
Controlling Conditions : The high chemoselectivity for N-acetylation can be attributed to the greater basicity and nucleophilicity of nitrogen compared to oxygen in this context. While O-acetylation is possible, it generally requires more forcing conditions or the use of specific catalysts. In contrast, under strongly acidic conditions (e.g., using trifluoroacetic acid as a solvent), the amino group becomes protonated (-NH₃⁺), which deactivates it as a nucleophile. In such cases, selective O-acylation of the hydroxyl group can be achieved. nih.gov Therefore, by maintaining reaction conditions near neutral pH, the synthesis can be directed to selectively yield this compound.
Chemical Transformations and Derivatization Strategies of N 3 2 Hydroxyethyl Phenyl Acetamide
Reactivity of the Acetamide (B32628) Functional Group
The acetamide group (-NHCOCH₃) is a cornerstone of the molecule's reactivity. The lone pair of electrons on the nitrogen atom can be delocalized into the adjacent carbonyl group, which influences its chemical behavior.
Key reactions involving the acetamide moiety include:
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-(2-hydroxyethyl)aniline and acetic acid. patsnap.comlibretexts.org In acidic hydrolysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. patsnap.com Conversely, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. patsnap.comlibretexts.org
Reduction: The amide can be reduced to the corresponding secondary amine, N-ethyl-3-(2-hydroxyethyl)aniline, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the carbonyl group into a methylene (B1212753) group (CH₂).
Hofmann Rearrangement: In the presence of bromine and a strong base, the acetamide group can undergo a Hofmann rearrangement to produce a primary amine, although this reaction is less common for N-aryl acetamides compared to primary amides. patsnap.com
Alkylation: While the nitrogen atom's nucleophilicity is reduced due to resonance with the carbonyl, N-alkylation is possible under specific conditions, as demonstrated in related N-substituted 2-phenylacetamides. researchgate.net
Reactions Involving the Hydroxyl Group of N-[3-(2-hydroxyethyl)phenyl]acetamide
The terminal primary hydroxyl group (-OH) on the ethyl side chain is a versatile handle for a variety of chemical modifications.
The primary alcohol functionality readily undergoes esterification and etherification, allowing for the introduction of a wide array of functional groups.
Esterification: This is one of the most common reactions for alcohols. Esters of this compound can be prepared through several methods:
Fischer Esterification: Reaction with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is an equilibrium-driven process. masterorganicchemistry.comyoutube.com
Acylation with Acyl Halides or Anhydrides: A more reactive approach involves treating the alcohol with an acyl chloride or acid anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct.
Below is a table of potential esterification reactions.
| Reactant | Product | Reaction Type |
| Acetic Anhydride | 2-(3-acetamidophenyl)ethyl acetate | Acylation |
| Benzoyl Chloride | 2-(3-acetamidophenyl)ethyl benzoate | Acylation |
| Propanoic Acid | 2-(3-acetamidophenyl)ethyl propanoate | Fischer Esterification |
The oxidation state of the carbon bearing the hydroxyl group can be altered to generate different functional groups.
Oxidation: As a primary alcohol, the hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagent used. byjus.com
Oxidation to Aldehyde: Use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will yield 2-(3-acetamidophenyl)acetaldehyde. msu.edu
Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄), will oxidize the primary alcohol completely to the corresponding carboxylic acid, 2-(3-acetamidophenyl)acetic acid. msu.edulibretexts.org
Reduction: The direct reduction of the primary hydroxyl group is not a typical or facile transformation under standard laboratory conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The substitution pattern on the phenyl ring significantly influences its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS reactions is dictated by the directing effects of the two substituents already present on the ring. wikipedia.org
The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-director due to the resonance donation of the nitrogen's lone pair into the ring. libretexts.orgstackexchange.comchegg.com This effect outweighs its inductive withdrawal.
The 2-hydroxyethyl group (-CH₂CH₂OH) is a weakly activating alkyl group and is also an ortho-, para-director.
Since the two groups are meta to each other (at positions 1 and 3), their directing effects are cooperative, strongly favoring substitution at the positions ortho and para to the powerful acetamido group. The primary sites for electrophilic attack are C4 and C6, with C2 being sterically hindered. Studies on the nitration of the closely related 3-methylacetanilide show that substitution occurs predominantly at the 4-position (para to the acetamido group). ulisboa.pt
Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Electrophile (E⁺) | Reagents | Major Product |
|---|---|---|
| NO₂⁺ | HNO₃, H₂SO₄ | N-[4-nitro-3-(2-hydroxyethyl)phenyl]acetamide |
| Br⁺ | Br₂, FeBr₃ | N-[4-bromo-3-(2-hydroxyethyl)phenyl]acetamide |
| SO₃ | Fuming H₂SO₄ | 4-acetamido-2-(2-hydroxyethyl)benzenesulfonic acid |
| R-C=O⁺ | RCOCl, AlCl₃ | N-[4-acyl-3-(2-hydroxyethyl)phenyl]acetamide |
Derivatization for Structure-Activity Relationship (SAR) Studies
The N-phenylacetamide scaffold is a common feature in many biologically active compounds. nih.govresearchgate.net The multiple reactive sites on this compound make it an excellent starting point for generating a library of diverse analogs for structure-activity relationship (SAR) studies. SAR studies systematically modify a molecule's structure to determine which functional groups and structural features are crucial for its biological activity. mdpi.com
Systematic derivatization can be performed at three key positions:
The Hydroxyl Group (R¹): Esterification or etherification can introduce a variety of substituents to probe the effects of size, lipophilicity, and hydrogen bonding capability.
The Phenyl Ring (R²): Electrophilic aromatic substitution can be used to introduce different groups (e.g., nitro, halogen, alkyl) at specific positions on the ring, altering its electronic and steric properties.
The Acetamide Group (R³): The acetyl group can be replaced with other acyl groups to investigate the impact of the amide's structure on activity.
The table below outlines potential derivatization strategies for SAR studies.
| Modification Site | Reaction Type | Example Reagent | Resulting Functional Group (R¹, R², R³) |
| R¹ (Hydroxyl) | Esterification | Benzoyl Chloride | -OCOPh |
| R¹ (Hydroxyl) | Etherification | Methyl Iodide | -OCH₃ |
| R² (Aromatic Ring) | Nitration | HNO₃ / H₂SO₄ | -NO₂ at C4 |
| R² (Aromatic Ring) | Bromination | Br₂ / FeBr₃ | -Br at C4 |
| R³ (Acetamide) | Hydrolysis then Re-acylation | Propionyl Chloride | -NHCO-CH₂CH₃ |
By synthesizing and testing these derivatives, researchers can build a comprehensive understanding of the pharmacophore and optimize the lead compound for desired properties. mdpi.comnih.gov
Mechanistic Investigations of Novel Reactions Involving this compound
While specific mechanistic studies focusing exclusively on novel reactions of this compound are not extensively documented, the mechanisms of its fundamental transformations are well-understood within the principles of organic chemistry.
Mechanism of Fischer Esterification: The esterification of the hydroxyl group under acidic catalysis proceeds via a multi-step pathway. masterorganicchemistry.com
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst to activate it.
Nucleophilic attack of the hydroxyl group of this compound on the activated carbonyl carbon.
Proton transfer from the attacking hydroxyl group to one of the existing hydroxyls on the tetrahedral intermediate.
Elimination of water as a leaving group, forming a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst.
Mechanism of Electrophilic Aromatic Substitution (Nitration): The nitration of the phenyl ring follows the general mechanism for EAS. jcbsc.orgresearchgate.net
Generation of the nitronium ion (NO₂⁺) electrophile from nitric acid and sulfuric acid.
Nucleophilic attack by the π-electron system of the benzene (B151609) ring on the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant stabilization provided by the lone pair on the acetamido nitrogen.
A base (like HSO₄⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the nitrated product.
Further mechanistic investigations could explore reaction kinetics, transition state energies, and the influence of solvent effects on the various transformations of this molecule.
Spectroscopic and Advanced Analytical Characterization of N 3 2 Hydroxyethyl Phenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environments, their relative numbers, and the number of neighboring protons. For N-[3-(2-hydroxyethyl)phenyl]acetamide, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton in the molecule.
Anticipated ¹H NMR Data:
The chemical shifts (δ) are influenced by the electron density around the proton. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield). The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent protons (n) and follows the n+1 rule. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between adjacent protons.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH₃ (acetamide) | ~2.1 | Singlet | - | 3H |
| -CH₂- (ethyl, adjacent to phenyl) | ~2.8 | Triplet | ~7 | 2H |
| -CH₂- (ethyl, adjacent to OH) | ~3.8 | Triplet | ~7 | 2H |
| Aromatic H | ~7.0-7.5 | Multiplet | - | 4H |
| -NH (amide) | ~8.0-9.0 | Singlet (broad) | - | 1H |
| -OH (hydroxyl) | Variable | Singlet (broad) | - | 1H |
Note: The chemical shifts for the aromatic protons will vary depending on their position on the phenyl ring. The protons on the hydroxyl and amide groups are often broad and their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the spectrum.
Anticipated ¹³C NMR Data:
The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all unique carbon signals. The chemical shift of a carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (acetamide) | ~24 |
| -CH₂- (ethyl, adjacent to phenyl) | ~39 |
| -CH₂- (ethyl, adjacent to OH) | ~62 |
| Aromatic C (quaternary, C-NH) | ~138 |
| Aromatic C (quaternary, C-CH₂CH₂OH) | ~140 |
| Aromatic CH | ~118-130 |
| C=O (amide) | ~169 |
Other Advanced NMR Techniques
To further confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments can be employed. These techniques provide correlations between different nuclei and are invaluable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show a cross-peak between the two methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals in the ethyl group and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying connectivity across quaternary carbons. For example, an HMBC spectrum would show a correlation between the amide proton (-NH) and the carbonyl carbon (C=O), as well as the aromatic carbon to which the nitrogen is attached.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. The molecular formula for this compound is C₁₀H₁₃NO₂ with a molecular weight of 179.22 g/mol .
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated exact mass.
Expected HRMS Data:
Calculated Exact Mass for [C₁₀H₁₃NO₂ + H]⁺: 180.1025
Calculated Exact Mass for [C₁₀H₁₃NO₂ + Na]⁺: 202.0844
An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC is used to separate the components of a mixture, and the eluting components are then introduced into the mass spectrometer for analysis.
In the context of characterizing this compound, LC-MS would be used to:
Confirm Purity: By observing a single major peak in the chromatogram corresponding to the molecular ion of the target compound.
Provide Fragmentation Data: By employing tandem mass spectrometry (MS/MS), the molecular ion can be fragmented, and the resulting fragment ions can be analyzed. This fragmentation pattern provides valuable structural information.
Anticipated Fragmentation Pattern:
The fragmentation of this compound in the mass spectrometer would likely involve cleavage at the weaker bonds. Common fragmentation pathways for amides and compounds with hydroxyethyl groups include:
Loss of water (-18 Da): From the hydroxyethyl group.
Loss of the acetyl group (-42 Da): Cleavage of the amide bond.
Cleavage of the ethyl side chain: Resulting in various fragment ions.
Interactive Data Table: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 179 | [M]⁺ |
| 161 | [M - H₂O]⁺ |
| 148 | [M - CH₂OH]⁺ |
| 137 | [M - C₂H₄O]⁺ |
| 136 | [M - CH₃CO]⁺ |
| 106 | [C₇H₆O]⁺ |
Note: The relative intensities of these fragments would depend on the ionization technique and collision energy used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
The primary functional groups within the molecule are a secondary amide, a primary alcohol, and a meta-substituted aromatic ring. The broad absorption band typically observed in the region of 3400-3200 cm⁻¹ is attributable to the overlapping stretching vibrations of the hydroxyl (O-H) group from the hydroxyethyl moiety and the amine (N-H) group of the amide linkage. The presence of hydrogen bonding can cause this peak to be particularly broad.
The amide group gives rise to two prominent, characteristic bands. The Amide I band, which is due to the C=O carbonyl stretching vibration, appears as a strong absorption in the range of 1680-1630 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching vibrations, is typically found between 1570-1515 cm⁻¹.
Aromatic C-H stretching vibrations are generally observed as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce a series of absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching vibration of the primary alcohol group is expected to produce a distinct band in the 1075-1000 cm⁻¹ range.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3200 (broad) | O-H (Alcohol) & N-H (Amide) | Stretching |
| > 3000 | Aromatic C-H | Stretching |
| 1680-1630 | C=O (Amide I) | Stretching |
| 1570-1515 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| 1600-1450 | Aromatic C=C | Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not widely published, analysis of the closely related compound N-(3-hydroxyphenyl)acetamide offers significant insight into the expected solid-state conformation and packing. researchgate.net
For N-(3-hydroxyphenyl)acetamide, crystallographic analysis reveals an orthorhombic crystal system, belonging to the Pna2₁ space group. researchgate.net The unit cell parameters provide the dimensions of the basic repeating unit of the crystal lattice. This data is fundamental to understanding the macroscopic properties of the solid material, which are derived from its microscopic atomic arrangement.
Table 2: Crystallographic Data for the Related Compound N-(3-hydroxyphenyl)acetamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 10.5199 (11) |
| b (Å) | 17.0195 (13) |
| c (Å) | 4.2415 (8) |
| Volume (ų) | 759.41 (17) |
| Z (Molecules per unit cell) | 4 |
Data obtained for the structurally similar compound N-(3-hydroxyphenyl)acetamide. researchgate.net
Crystal Packing and Intermolecular Interactions
The solid-state structure of acetamide (B32628) derivatives is heavily influenced by intermolecular forces, particularly hydrogen bonding. nih.goviucr.org In the crystal lattice of this compound, it is anticipated that extensive hydrogen bonding plays a crucial role in the molecular packing.
The key hydrogen bond donors are the hydroxyl (O-H) group and the amide (N-H) group. The primary acceptors are the oxygen atoms of the carbonyl (C=O) and hydroxyl groups. This allows for the formation of a robust, three-dimensional network. Specifically, intermolecular N-H···O=C hydrogen bonds are a common motif in acetanilides, often leading to the formation of chains or layers of molecules. nih.gov Additionally, the hydroxyl group can participate in O-H···O hydrogen bonds, either with another hydroxyl group or with an amide carbonyl oxygen, further stabilizing the crystal structure. researchgate.net These directional interactions dictate the precise arrangement of molecules in the crystal, influencing properties such as melting point and solubility.
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are particularly well-suited for analyzing the purity of this compound and for its isolation from reaction mixtures or impurities. sielc.comsielc.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone analytical technique for assessing the purity of pharmaceutical and chemical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.comsielc.com In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture.
The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A common mobile phase for this type of compound consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.comsielc.com By monitoring the eluent with a UV detector, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative purity assessment.
Table 3: Typical RP-HPLC Method Parameters for Acetamide Derivatives
| Parameter | Description |
|---|---|
| Column | Newcrom R1 or other C18 column |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid) |
| Elution Mode | Isocratic or Gradient |
| Detection | UV-Vis Detector |
| Application | Purity determination and preparative separation |
Based on methods for related acetamide compounds. sielc.comsielc.comsielc.com
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis.
An HPLC method for this compound can be readily adapted for UPLC. sielc.comsielc.com By transferring the separation to a UPLC column with smaller particles (e.g., 1.7-3 µm), run times can be significantly reduced while achieving higher separation efficiency. sielc.comsielc.com This makes UPLC an ideal technique for high-throughput screening and for the detection of trace-level impurities that might not be resolved by standard HPLC methods.
Computational and Theoretical Chemistry Studies of N 3 2 Hydroxyethyl Phenyl Acetamide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to exploring the electronic characteristics of N-phenylacetamide derivatives. nih.gov Such calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing deep insights into its stability, reactivity, and spectroscopic properties. For molecules in the N-phenylacetamide class, these theoretical investigations are crucial for understanding how structure dictates function. nih.gov
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. chemicalize.com
In studies of related N-phenylacetamides, Natural Bond Orbital (NBO) analysis is also used to investigate charge distribution and the intramolecular interactions, such as hyperconjugation, that stabilize the molecule. chemicalize.com These calculations can pinpoint the atomic sites most susceptible to nucleophilic or electrophilic attack, offering a detailed map of the molecule's reactive potential.
N-[3-(2-hydroxyethyl)phenyl]acetamide possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. Quantum chemical calculations are employed to determine the relative stability of these different conformers. By systematically rotating the key dihedral angles (e.g., around the C-N amide bond and the C-C bonds of the ethyl group) and calculating the potential energy at each step, a potential energy surface can be mapped out.
This analysis identifies the lowest-energy (most stable) conformations and the energy barriers required to transition between them. For similar amide-containing molecules, it is known that the trans and cis conformations of the amide group have significantly different energies, with the trans form typically being more stable. nih.gov The calculations can precisely quantify these energy differences and explore how intramolecular hydrogen bonding, for instance between the hydroxyethyl (B10761427) group and the amide moiety, might influence conformational preference.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, typically in a solvated environment that mimics physiological conditions. MD simulations solve Newton's equations of motion for every atom in the system, allowing researchers to observe how this compound moves, flexes, and interacts with its surroundings (e.g., water molecules).
These simulations are invaluable for exploring the complete conformational landscape of the molecule. Over the course of a simulation (often spanning nanoseconds to microseconds), the molecule can overcome energy barriers and sample a wide range of shapes. Analysis of the MD trajectory reveals the most populated conformational states, the dynamics of transitions between these states, and the nature of solute-solvent interactions, such as the formation and breaking of hydrogen bonds. For related acetamide (B32628) structures, MD simulations have been used to understand structural stability and the dynamics of protein-ligand complexes, providing insights that are crucial for drug design. swissadme.ch
Prediction of Molecular Descriptors Relevant to Biological Interactions
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in medicinal chemistry and pharmacology to predict a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For this compound, several key descriptors can be predicted computationally.
Based on the structure of this compound (SMILES: O=C(C)NC1=CC=CC(CCO)=C1), the following molecular descriptors have been computationally predicted using the SwissADME web tool. phytojournal.com
| Descriptor | Predicted Value | Significance in Biological Interactions |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 49.33 Ų | Estimates the molecule's ability to cross cell membranes. |
| Octanol-Water Partition Coefficient (LogP) | 1.13 | Indicates the lipophilicity (fat-solubility) of the molecule. |
The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. nih.gov It is a crucial descriptor for predicting the transport properties of drugs, particularly their ability to permeate cell membranes. A lower TPSA value (typically under 140 Ų) is associated with better cell membrane permeability, including passage across the blood-brain barrier. nih.gov The predicted TPSA of 49.33 Ų for this compound suggests it is likely to have good membrane permeability.
The octanol-water partition coefficient (LogP) is the ratio of the concentration of a compound in octanol (B41247) (a nonpolar solvent) to its concentration in water (a polar solvent) at equilibrium. It is the primary measure of a molecule's lipophilicity or hydrophobicity. The LogP value affects how a drug is absorbed, distributed throughout the body, and how it binds to receptors. For drug candidates, LogP values are often optimal within a specific range (typically between 1 and 3) to ensure a balance between solubility in aqueous environments (like blood) and the ability to cross lipid membranes. phytojournal.com The predicted LogP value of 1.13 for this compound falls within this favorable range.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)
The molecular structure of this compound, featuring a hydroxyl group, an amide linkage, and an aromatic ring, suggests a high propensity for forming intricate intermolecular interactions, primarily driven by hydrogen bonding.
Hydrogen Bonding Networks:
The presence of both hydrogen bond donors (the hydroxyl group and the N-H of the amide) and acceptors (the carbonyl oxygen of the amide and the hydroxyl oxygen) allows for the formation of a complex and stable hydrogen-bonding network in the solid state. Drawing parallels from the crystal structure of N-(3-hydroxyphenyl)acetamide, which forms a hydrogen-bond network characterized by a C(6) graph-set topology, a similar arrangement can be anticipated for this compound. researchgate.netresearchgate.net
Hirshfeld Surface Analysis:
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the following key features:
Dominant H···H contacts: As is common for organic molecules, a significant portion of the Hirshfeld surface would be associated with hydrogen-hydrogen contacts, typically appearing as a large, diffuse region in the 2D fingerprint plot. researchgate.netnih.gov
Prominent O···H/H···O contacts: Bright red spots on the dnorm surface would indicate the presence of strong hydrogen bonds. nih.gov The fingerprint plot for these interactions would show distinct "wings" or "spikes," with the shortest de + di distances corresponding to the N-H···O and O-H···O bonds. researchgate.net
π-π stacking: The aromatic rings may engage in π-π stacking interactions, which would be visualized as characteristic patterns on the shape-indexed Hirshfeld surface and corresponding regions in the fingerprint plot. mdpi.com
The relative contributions of these interactions determine the final crystal structure and physical properties of the compound.
| Interaction Type | Description | Expected Hirshfeld Surface Features |
| Hydrogen Bonding | Strong directional interactions involving N-H and O-H donors and C=O and O-H acceptors. | Bright red spots on the dnorm surface; sharp spikes in the O···H/H···O region of the fingerprint plot. |
| H···H Contacts | General van der Waals interactions between hydrogen atoms. | Large, diffuse region in the center of the fingerprint plot. |
| C-H···π Interactions | Weak hydrogen bonds between C-H groups and the aromatic π-system. | Visible in the C···H/H···C region of the fingerprint plot. |
| π-π Stacking | Interactions between aromatic rings. | Characteristic patterns on the shape-indexed surface. |
In Silico Screening and Virtual Ligand Design Principles for this compound Derivatives
The structural features of this compound make it an interesting scaffold for the design of new bioactive molecules. In silico screening and virtual ligand design are powerful computational strategies that can be employed to explore the chemical space around this core structure and to identify derivatives with potentially enhanced biological activity.
Principles of Virtual Screening:
A virtual screening campaign for derivatives of this compound would typically involve the following steps:
Target Identification: The first step is to identify a biological target (e.g., an enzyme or receptor) that is relevant to a specific disease.
Library Generation: A virtual library of derivatives would be created by systematically modifying the core structure of this compound. Modifications could include altering the substitution pattern on the phenyl ring, changing the length or nature of the hydroxyethyl side chain, or replacing the acetamide group with other functional groups.
Molecular Docking: The virtual library would then be docked into the active site of the biological target. nih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity. nih.gov This allows for the rapid screening of thousands of compounds.
Filtering and Scoring: The docked compounds are then scored and ranked based on their predicted binding energies and interactions with key amino acid residues in the active site. nih.gov Compounds with favorable scores and interaction patterns are selected as "hits."
ADMET Prediction: The hit compounds are often subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties. nih.gov
Virtual Ligand Design Principles:
Based on the virtual screening results, new derivatives can be designed with improved properties. Key principles for the design of this compound derivatives include:
Structure-Activity Relationship (SAR) Analysis: By comparing the predicted activities of different derivatives, a structure-activity relationship can be established. This provides insights into which structural modifications are likely to improve biological activity.
Pharmacophore Modeling: A pharmacophore model can be developed based on the key interactions observed in the docking studies. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to guide the design of new molecules.
Bioisosteric Replacement: The acetamide or hydroxyl groups could be replaced with bioisosteres to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while maintaining or improving its biological activity.
| Design Strategy | Description | Example Modification on this compound |
| Scaffold Hopping | Replacing the central phenylacetamide core with a different chemical scaffold while retaining key binding interactions. | Replacement of the phenylacetamide with a heterocyclic ring system. |
| Substituent Modification | Adding or modifying substituents on the phenyl ring or side chain to enhance binding or improve pharmacokinetic properties. | Introduction of electron-withdrawing or electron-donating groups on the aromatic ring. |
| Bioisosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties. | Replacing the hydroxyl group with a thiol or an amine. |
| Fragment-Based Design | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent ligand. | Using the 2-hydroxyethylphenyl moiety as a starting fragment. |
Through the iterative application of these computational methods, it is possible to rationally design and prioritize novel derivatives of this compound for synthesis and biological evaluation.
Biological Evaluation and Mechanistic Investigations of N 3 2 Hydroxyethyl Phenyl Acetamide Preclinical Focus
In Vitro Biological Screening Methodologies
Comprehensive searches of scientific literature and databases did not yield specific studies detailing the in vitro biological screening of N-[3-(2-hydroxyethyl)phenyl]acetamide. While general methodologies for such screenings are well-established in preclinical drug discovery, their application to this particular compound has not been reported.
Cell-Free Biochemical Assays (e.g., Enzyme Inhibition)
There is no publicly available information from preclinical studies that have assessed the effect of this compound in cell-free biochemical assays, such as enzyme inhibition studies.
Cellular Assays (e.g., Receptor Binding, Cell Line Responses)
No data from cellular assays, including but not limited to receptor binding or the response of various cell lines to this compound, has been found in the reviewed scientific literature.
Molecular Target Identification and Validation
As there are no initial biological screening data, the molecular targets of this compound, if any, have not been identified or validated.
Modulation of Specific Biochemical Pathways
There is no available research on the modulation of any specific biochemical pathways by this compound.
Elucidation of Mechanism(s) of Action at the Molecular and Cellular Level
Given the absence of data on biological activity and molecular targets, the mechanism of action for this compound at both the molecular and cellular levels remains unelucidated.
Analysis of Cellular Signaling Pathways
While specific studies detailing the cellular signaling pathways directly modulated by this compound are not extensively available in the public domain, research on structurally related N-(hydroxyphenyl) acetamide (B32628) compounds provides insights into potential mechanisms. For instance, N-(2-hydroxyphenyl) acetamide has been shown to possess anti-inflammatory and anti-arthritic properties. researchgate.netnih.gov In preclinical models of adjuvant-induced arthritis, this related compound demonstrated a significant reduction in the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.gov Furthermore, it was observed to modulate oxidative stress markers. researchgate.net Another study on N-(2-hydroxy phenyl) acetamide in a model of doxorubicin-induced nephrotoxicity showed its ability to attenuate inflammation by reducing the mRNA expression of IL-1β, IL-6, TNF-α, and monocyte chemoattractant protein (MCP)-1. nih.gov More recently, N-substituted-acetamide derivatives have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov One such derivative was found to decrease inflammatory factor release and cell pyroptosis through the NLRP3/gasdermin D (GSDMD) signaling pathway in a model of acute gouty arthritis. nih.gov These findings suggest that this compound could potentially exert its biological effects through the modulation of inflammatory signaling cascades, though direct evidence is required to confirm this hypothesis.
Investigation of Antifungal Activity Mechanisms (for related compounds)
The precise antifungal mechanism of this compound has not been elucidated. However, studies on other N-phenylacetamide derivatives offer potential modes of action. For example, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against Aspergillus flavus strains with minimum inhibitory concentrations (MICs) ranging from 16 to 256 μg/mL. scielo.br The proposed mechanism for this related compound involves binding to ergosterol (B1671047) in the fungal plasma membrane, which disrupts membrane integrity. scielo.br Additionally, it is suggested to potentially inhibit DNA synthesis through the inhibition of thymidylate synthase. scielo.br Other research into different classes of antifungal agents, such as aminothioxanthones, has shown mechanisms that involve altering the structural integrity of the fungal cell without binding to ergosterol. nih.gov It is plausible that this compound or its derivatives could share one of these mechanisms or act via a novel pathway, but further investigation is necessary.
Investigation of Antiviral Activity Mechanisms (for related compounds)
Investigation of Anticancer Activity Mechanisms in Cell Lines (for related compounds)
While this compound itself has not been extensively studied for its anticancer properties, various other N-phenylacetamide derivatives have shown promise in preclinical cancer research. nih.govtbzmed.ac.irijcce.ac.irsemanticscholar.org The mechanisms of action for these related compounds often involve the induction of apoptosis, or programmed cell death, in cancer cells.
One study on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against several cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60). nih.govnih.gov The activity was found to be dependent on the specific substitutions on the phenyl ring. nih.govnih.gov
Further mechanistic studies on other phenylacetamide derivatives have revealed that they can trigger apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.irtbzmed.ac.ir This includes the upregulation of pro-apoptotic proteins like Bax and FasL, and an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. tbzmed.ac.irtbzmed.ac.ir For instance, certain N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives were found to induce apoptosis through caspase-3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species (ROS) in cervical (HeLa) and glioblastoma (U87) cancer cells. ijcce.ac.ir
The following table summarizes the cytotoxic activity of some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against different cancer cell lines. nih.gov
| Compound | Substituent | PC3 IC50 (μM) | MCF-7 IC50 (μM) | HL-60 IC50 (μM) |
| 2b | m-nitro | 52 | >100 | >100 |
| 2c | p-nitro | 80 | 100 | >100 |
| Imatinib (control) | - | 40 | 98 | 25 |
Investigation of Anticonvulsant Activity Mechanisms (for related compounds), e.g., ion channel modulation
N-phenylacetamide derivatives have been a subject of interest in the development of new anticonvulsant drugs. nih.gov While the specific anticonvulsant mechanism of this compound is not documented, studies on related structures suggest that modulation of neuronal ion channels is a likely mechanism of action.
A study on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their effectiveness in the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent seizure spread. nih.gov The most potent of these derivatives was found to be a moderate binder to voltage-sensitive sodium channels (site 2). nih.gov Blockade of these channels is a well-established mechanism for many clinically used anticonvulsant drugs, as it reduces the repetitive firing of neurons that is characteristic of epileptic seizures. nih.gov
Furthermore, some N-phenylacetamide analogs have also shown activity in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial epilepsy. nih.gov This suggests that these compounds may have a broader spectrum of anticonvulsant activity. The structure-activity relationship studies within this class of compounds have indicated that specific substitutions on the anilide moiety are crucial for their anticonvulsant potency. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For N-phenylacetamide derivatives, SAR studies have provided valuable insights into the structural requirements for various pharmacological activities, including anticonvulsant and anticancer effects. nih.govmdpi.com
In the context of anticonvulsant activity, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that the nature of the substituent on the anilide (N-phenyl) ring significantly influences their efficacy in the MES test. nih.gov For instance, derivatives with a 3-(trifluoromethyl)anilide moiety were generally more active than their 3-chloroanilide counterparts. nih.gov
For enzyme inhibition, a study on 1,2-benzothiazine-N-arylacetamides as α-amylase inhibitors revealed that derivatives with electron-withdrawing groups on the N-phenyl ring exhibited better inhibitory profiles than those with electron-donating groups. mdpi.com
Impact of Hydroxyethyl (B10761427) Moiety on Biological Interactions
The hydroxyethyl [-CH2CH2OH] moiety is a common functional group in medicinal chemistry that can significantly influence a molecule's physicochemical properties and its interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be critical for binding to proteins and other biological macromolecules. stereoelectronics.org
The introduction of a hydroxyl group generally increases the polarity and water solubility of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. hyphadiscovery.com This can be advantageous in drug design for improving pharmacokinetic properties. hyphadiscovery.com
Role of Phenyl Substitution Patterns on Activity
The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. While direct preclinical studies on this compound are not extensively available in publicly accessible literature, the structure-activity relationships (SAR) of analogous compounds provide valuable insights into how the substitution pattern might modulate its biological effects. The position of the substituent on the phenyl ring—ortho, meta, or para—plays a critical role in determining the molecule's interaction with biological targets.
In a study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents, it was observed that the position of a nitro substituent on the N-phenyl ring had a notable impact on cytotoxicity against different cancer cell lines. nih.gov For instance, a para-nitro substituent resulted in the most potent activity against the MCF-7 (breast cancer) cell line, whereas a meta-nitro substitution showed greater efficacy against the PC3 (prostate carcinoma) cell line. nih.gov This highlights the importance of the substituent's position for selective activity.
Furthermore, the electronic properties of the substituents are crucial. Electron-withdrawing groups, such as nitro or chloro, have been shown to enhance the biological activity of some N-phenylacetamide derivatives. nih.govnih.gov In contrast, electron-donating groups like methoxy (B1213986) have sometimes resulted in reduced activity. nih.gov The lipophilicity of the substituent also plays a role, with more lipophilic groups potentially enhancing cell membrane permeability and, consequently, biological activity. researchgate.net
The presence of a hydroxyl group on the phenyl ring, as seen in N-(hydroxyphenyl)acetamide derivatives like paracetamol, is a key determinant of its pharmacological and toxicological profile. researchgate.net The position of this hydroxyl group is critical; for example, N-(4-hydroxyphenyl)acetamide (paracetamol) is a well-known analgesic and antipyretic, while its ortho- and meta-isomers have different properties. nih.govnih.gov The 2-hydroxyethyl group at the meta-position in this compound introduces a flexible side chain with a terminal hydroxyl group, which can participate in hydrogen bonding and may influence the compound's binding to specific biological targets.
Interactive Table: Effect of Phenyl Substitution on the Activity of N-Phenylacetamide Analogs.
| Compound/Analog | Substituent(s) | Position(s) | Observed Biological Activity | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide analog | Nitro | para | Most active against MCF-7 cell line | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide analog | Nitro | meta | Most active against PC3 cell line | nih.gov |
| N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugate | Bromo | para | Favorable for carbonic anhydrase inhibition | nih.gov |
| N-phenylacetamide-2-oxoindole benzenesulfonamide conjugate | Methoxy | para | Less favorable for carbonic anhydrase inhibition | nih.gov |
| N-(2-hydroxyphenyl)acetamide | Hydroxyl | ortho | Anti-inflammatory and anti-arthritic activity | nih.gov |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | Hydroxyl | para | Analgesic and antipyretic activity | researchgate.net |
Influence of Acetamide Linkage on Biological Effects
In the context of N-phenylacetamide derivatives, the acetamide linkage is integral to their biological activity. For instance, in the widely used drug N-(4-hydroxyphenyl)acetamide (paracetamol), the acetamide group is essential for its analgesic and antipyretic effects. nih.gov Modifications to this linkage can drastically alter the compound's activity. The amide bond's planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) contribute to specific molecular recognition processes.
The biological effects of various acetamide and formamide (B127407) derivatives have been studied, revealing a wide range of activities, including antineoplastic and toxicological effects. tandfonline.comnih.govtandfonline.com The nature of the substituent on the nitrogen atom and the acetyl group can modulate these effects. The acetamide linkage itself can be a site for metabolic transformations, such as hydrolysis, which can lead to the formation of metabolites with different biological activities or toxicological profiles. nih.gov
In Vitro Metabolic Stability and Biotransformation Studies (non-human systems)
N-phenylacetamide derivatives can undergo various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. mdpi.com Common metabolic pathways include hydroxylation of the aromatic ring and N-deacetylation. The position of substituents on the phenyl ring can significantly influence the rate and site of metabolism. nih.gov
In a study investigating the metabolic stability of 2-phenylaminophenylacetic acid derivatives in human liver microsomes, it was found that structural modifications, including different substituents, led to noticeable differences in metabolic stability and the formation of reactive metabolites. nih.gov This underscores the importance of the chemical structure in determining metabolic fate.
The following table summarizes in vitro metabolic stability data for representative N-phenylacetamide analogs in non-human systems, illustrating the impact of structural variations on metabolic clearance.
Interactive Table: In Vitro Metabolic Stability of N-Phenylacetamide Analogs in Liver Microsomes.
| Compound/Analog | Species | In Vitro System | Half-life (T₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (mL/min/kg) | Reference |
| Hydroxy-α-sanshool | Rat | Liver Microsomes | 51.38 | 48.34 | mdpi.com |
| Hydroxy-α-sanshool | Dog | Liver Microsomes | - | 130.99 | mdpi.com |
| Hydroxy-α-sanshool | Mouse | Liver Microsomes | - | 165.07 | mdpi.com |
| Verapamil (Control) | Rat | Liver Microsomes | - | - | mdpi.com |
Biotransformation studies of N-phenylacetamide derivatives often reveal the formation of hydroxylated metabolites. The exact position of hydroxylation is dependent on the directing effects of the existing substituents and the specific CYP isoforms involved. The 2-hydroxyethyl side chain in this compound could also be a site for oxidation or conjugation reactions. Identifying these metabolites is crucial for understanding the complete pharmacological and toxicological profile of the compound.
Applications in Chemical Biology and Advanced Materials Research
Utility as a Research Tool and Molecular Probe in Biological Systems
Currently, there is a notable absence of published research detailing the use of N-[3-(2-hydroxyethyl)phenyl]acetamide as a specific research tool or molecular probe in biological systems. The development of molecular probes is a highly specific process, requiring a molecule to interact with a biological target in a well-defined and detectable manner.
However, the broader class of acetamide (B32628) derivatives has seen some use in this area. For instance, radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been developed as potential molecular probes for the excitatory amino acid transporter 2 (EAAT2), a target implicated in neurodegenerative diseases. nih.gov This suggests that the N-phenylacetamide scaffold can be modified to create specific molecular tools.
For this compound to be considered as a molecular probe, it would need to exhibit specific binding to a biological target. The hydroxyethyl (B10761427) group could potentially be modified, for example, by introducing a fluorescent tag or a radiolabel, to enable detection. Future research would be necessary to identify any specific biological interactions of this compound and to adapt its structure for use as a molecular probe.
Role as a Precursor in the Synthesis of Complex Organic Molecules
The potential of this compound as a precursor in the synthesis of more complex organic molecules is a promising yet underexplored area. The N-phenylacetamide structure is a common motif in medicinal chemistry, and its derivatives have been investigated for a range of biological activities, including as anticancer, antibacterial, and nematicidal agents. nih.govnih.gov
For example, N-phenylacetamide derivatives have been used as intermediates in the synthesis of compounds containing thiazole (B1198619) and triazole moieties, which are known to possess diverse pharmacological properties. nih.govrsc.org The synthesis of these more complex molecules often involves the modification of the phenyl ring or the acetamide group.
Table 1: Examples of Complex Molecules Synthesized from N-Phenylacetamide Precursors
| Precursor Type | Resulting Complex Molecule Class | Potential Therapeutic Area |
| N-phenylacetamide | Thiazole-containing derivatives | Antibacterial |
| N-phenylacetamide | Triazole-containing derivatives | Antifungal, Anticancer |
| N-phenylacetamide | Indole-containing derivatives | Anticancer |
This table illustrates the general utility of N-phenylacetamide derivatives as precursors and does not represent specific synthetic pathways involving this compound.
Potential Contributions to Functional Materials Science and Engineering
The application of this compound in functional materials science and engineering is another area where direct research is lacking. However, the principles of materials science allow for speculation on its potential roles based on its molecular structure.
The functionalization of materials is a key strategy for tuning their physical and chemical properties. researchgate.netmdpi.com The introduction of specific organic molecules onto the surface of materials can alter their characteristics, such as solubility, conductivity, and biocompatibility.
The N-phenylacetamide moiety, with its aromatic ring and amide group, could potentially interact with the surfaces of materials through various non-covalent interactions, such as pi-stacking and hydrogen bonding. The hydroxyethyl group provides a reactive handle for covalent attachment to a material's surface. For instance, it could be used to functionalize graphene or other carbon-based nanomaterials, potentially modifying their properties for applications in sensors or biomedical devices. nih.gov
While these potential applications are speculative, they highlight the possibilities for this compound in materials science, should future research be directed towards this area.
Q & A
Basic: What are the recommended synthetic routes for N-[3-(2-hydroxyethyl)phenyl]acetamide in academic laboratories?
Answer:
The compound is typically synthesized via acetylation of 3-(2-hydroxyethyl)aniline using acetic anhydride or acetyl chloride under controlled conditions. A common approach involves refluxing the amine with excess acetic anhydride in a non-polar solvent (e.g., toluene) at 80–100°C for 4–6 hours, followed by purification via recrystallization . For regioselective acetylation, protecting-group strategies may be employed to prevent side reactions at the hydroxyethyl moiety. Post-synthesis, characterization by -NMR and IR spectroscopy confirms the acetylation of the amine group and retention of the hydroxyethyl substituent .
Basic: Which analytical methods are most reliable for assessing the purity of this compound?
Answer:
High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/water (60:40 v/v) is recommended for detecting related substances, with UV detection at 254 nm. This method can resolve impurities such as unreacted starting materials or over-acetylated byproducts . Mass spectrometry (MS) and -NMR are critical for structural confirmation, particularly to verify the absence of N–O acetyl migration or hydrolysis artifacts .
Basic: How can researchers optimize the crystallization of this compound for X-ray diffraction studies?
Answer:
Slow evaporation from a mixed solvent system (e.g., ethanol/water 7:3) at 4°C yields single crystals suitable for X-ray analysis. Hydrogen-bonding motifs between the acetamide carbonyl and hydroxyethyl group often drive crystal packing, as observed in analogous N-(substituted phenyl)acetamides. Bond-length data from Allen et al. (1987) and Bernstein et al. (1995) should be referenced to validate intramolecular interactions .
Advanced: What experimental strategies address discrepancies in reported biological activity data for this compound derivatives?
Answer:
Contradictions in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions (e.g., solvent polarity, pH). Standardize protocols using:
- Solvent controls : DMSO concentrations ≤1% to avoid cellular toxicity.
- Dose-response curves : Test concentrations spanning 0.1–100 µM to identify therapeutic windows.
- Comparative structural analogs : Include derivatives with modified hydroxyethyl or acetamide groups to isolate structure-activity relationships (SAR) .
Advanced: How can the hydroxyethyl group in this compound be leveraged to design metal-chelating complexes?
Answer:
The hydroxyethyl moiety can act as a bidentate ligand for transition metals (e.g., Cu, Fe). Synthesis involves reacting the compound with metal salts (e.g., CuCl) in ethanol/water (1:1) at 50°C for 2 hours. Characterization by UV-Vis spectroscopy (to detect d-d transitions) and cyclic voltammetry confirms complex formation. Such complexes have potential applications in catalysis or as MRI contrast agents, as demonstrated in studies on related amide-metal systems .
Advanced: What computational methods predict the pharmacokinetic properties of this compound derivatives?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces, correlating with bioavailability. Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) identifies binding affinities. ADMET predictors (e.g., SwissADME) estimate logP (optimal range: 1–3) and aqueous solubility to prioritize derivatives for synthesis .
Advanced: How can researchers mitigate challenges in scaling up the synthesis of this compound?
Answer:
Key considerations include:
- Catalyst optimization : Replace homogeneous acids (e.g., HSO) with heterogeneous catalysts (e.g., zeolites) to simplify purification.
- Flow chemistry : Continuous acetylation reactors improve yield consistency and reduce reaction time.
- Green chemistry : Substitute acetic anhydride with bio-based acyl donors (e.g., ethyl acetate) under enzymatic catalysis .
Advanced: What role does this compound play in multicomponent reactions (MCRs) for heterocyclic synthesis?
Answer:
The compound serves as a precursor in MCRs, such as the Ugi reaction, to synthesize pyrrolo[1,2-a]quinoxalines. Reacting it with aldehydes, isocyanides, and carboxylic acids in methanol at 60°C yields fused heterocycles with potential antimicrobial activity. Mechanistic studies suggest the hydroxyethyl group stabilizes intermediates via hydrogen bonding, as reported in Devi & Bhuyan (2004) .
Advanced: How do crystallographic studies resolve ambiguities in the hydrogen-bonding network of this compound?
Answer:
Single-crystal X-ray diffraction reveals intermolecular O–H···O and N–H···O interactions between the hydroxyethyl and acetamide groups. Comparative analysis with Mosslem et al. (2007) shows that substituent positioning (para vs. meta) significantly affects lattice stability. Crystallographic data (e.g., CCDC entries) should be cross-referenced to validate hydrogen-bond motifs .
Advanced: What methodologies quantify oxidative degradation products of this compound under accelerated stability testing?
Answer:
Forced degradation studies (40°C/75% RH for 14 days) followed by LC-MS/MS identify primary degradation products, such as N-[3-(2-oxoethyl)phenyl]acetamide. Quantification uses a validated HPLC method with a Q-TOF detector and external calibration curves. Degradation pathways are mapped via Arrhenius kinetics to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
